molecular formula C7H6ClNO B2536162 6-氯-2,3-二氢呋喃[2,3-b]吡啶 CAS No. 161454-93-9

6-氯-2,3-二氢呋喃[2,3-b]吡啶

货号 B2536162
CAS 编号: 161454-93-9
分子量: 155.58
InChI 键: SWPZITKVUUEGKC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“6-Chloro-2,3-dihydrofuro[2,3-b]pyridine” is a chemical compound with the molecular formula C11H8ClNO . It has an average mass of 205.640 Da and a monoisotopic mass of 205.029449 Da .


Synthesis Analysis

The synthesis of 2,3-dihydrofuro[2,3-b]pyridine derivatives involves a double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . This process results in diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles .


Molecular Structure Analysis

The molecular structure of “6-Chloro-2,3-dihydrofuro[2,3-b]pyridine” includes a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .


Chemical Reactions Analysis

The reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride results in diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles . This process is accompanied by the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 359.4±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 58.1±3.0 kJ/mol and a flash point of 171.2±26.5 °C .

科学研究应用

Application 1: Synthesis of 2,3-dihydrofuro[2,3-b]pyridine derivatives

  • Summary of the Application: The 2,3-dihydrofuro[2,3-b]pyridine derivatives have attracted researchers’ attention due to their various types of biological activity. They are part of the naturally occurring nicotinic receptor agonist phantasmidine, as well as synthetic agonists of nicotinic receptors . They are also present in the structure of an aza analog of the pharmaceutical compound ramelteon – a ligand of melatonin receptors . Compounds of this group have also shown promise for the treatment of Alzheimer’s disease .
  • Methods of Application or Experimental Procedures: The reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride resulted in diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles . This process was accompanied by opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .
  • Results or Outcomes: The synthesis resulted in the formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles .

Application 2: Inhibition of α-glucosidase

  • Summary of the Application: A series of dihydrofuro[3,2-b]piperidine derivatives was designed and synthesized from D- and L-arabinose . These compounds showed significantly stronger inhibitory potency against α-glucosidase than the positive control acarbose . The study of the structure–activity relationship of these compounds provides a new clue for the development of new α-glucosidase inhibitors .
  • Methods of Application or Experimental Procedures: The compounds were synthesized from D- and L-arabinose . The inhibitory potency against α-glucosidase was then tested .
  • Results or Outcomes: Compounds 32 (IC50 = 0.07 μM) and 28 (IC50 = 0.5 μM) showed significantly stronger inhibitory potency against α-glucosidase than the positive control acarbose .

Application 3: Synthesis of 2,3-Dihydrofuro[2,3-b]pyridine Derivatives

  • Summary of the Application: The structural moiety of 2,3-dihydrofuro[2,3-b]pyridine is a part of the naturally occurring nicotinic receptor agonist phantasmidine, as well as synthetic agonists of nicotinic receptors . Dihydrofuropyridine motif is present in the structure of an aza analog of the pharmaceutical compound ramelteon – a ligand of melatonin receptors . Compounds of this group have also shown promise for the treatment of Alzheimer’s disease .
  • Methods of Application or Experimental Procedures: The reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride resulted in diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles . This process was accompanied by opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .
  • Results or Outcomes: The synthesis resulted in the formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles .

Application 4: Synthesis of Functionalized 2,3-Dihydrofuro[3,2-c]coumarins

  • Summary of the Application: A series of functionalized trans-2,3-dihydrofuro[3,2-c]coumarins (DHFCs) was synthesized . These compounds showed significantly stronger inhibitory potency against α-glucosidase than the positive control acarbose . The study of the structure–activity relationship of these compounds provides a new clue for the development of new α-glucosidase inhibitors .
  • Methods of Application or Experimental Procedures: The compounds were synthesized from D- and L-arabinose . The inhibitory potency against α-glucosidase was then tested .
  • Results or Outcomes: Compounds 32 (IC50 = 0.07 μM) and 28 (IC50 = 0.5 μM) showed significantly stronger inhibitory potency against α-glucosidase than the positive control acarbose .

Application 5: Synthesis of 2,3-Dihydrofuro[2,3-b]pyridine Derivatives

  • Summary of the Application: The structural moiety of 2,3-dihydrofuro[2,3-b]pyridine is a part of the naturally occurring nicotinic receptor agonist phantasmidine, as well as synthetic agonists of nicotinic receptors . Dihydrofuropyridine motif is present in the structure of an aza analog of the pharmaceutical compound ramelteon – a ligand of melatonin receptors . Compounds of this group have also shown promise for the treatment of Alzheimer’s disease .
  • Methods of Application or Experimental Procedures: The reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride resulted in diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles . This process was accompanied by opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .
  • Results or Outcomes: The synthesis resulted in the formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles .

Application 6: Synthesis of Functionalized 2,3-Dihydrofuro[3,2-c]coumarins

  • Summary of the Application: A series of functionalized trans-2,3-dihydrofuro[3,2-c]coumarins (DHFCs) was synthesized . These compounds showed significantly stronger inhibitory potency against α-glucosidase than the positive control acarbose . The study of the structure–activity relationship of these compounds provides a new clue for the development of new α-glucosidase inhibitors .
  • Methods of Application or Experimental Procedures: The compounds were synthesized from D- and L-arabinose . The inhibitory potency against α-glucosidase was then tested .
  • Results or Outcomes: Compounds 32 (IC50 = 0.07 μM) and 28 (IC50 = 0.5 μM) showed significantly stronger inhibitory potency against α-glucosidase than the positive control acarbose .

未来方向

The development of new methods for the synthesis of 2,3-dihydrofuro[2,3-b]pyridine derivatives is quite important due to various types of biological activity that have been observed for these fused heterocyclic systems . These compounds have shown promise for the treatment of Alzheimer’s disease and have been proposed as a therapeutic target for the treatment of inflammatory and autoimmune diseases .

属性

IUPAC Name

6-chloro-2,3-dihydrofuro[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-6-2-1-5-3-4-10-7(5)9-6/h1-2H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPZITKVUUEGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2,3-dihydrofuro[2,3-b]pyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。